2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-{[6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide
Description
Properties
IUPAC Name |
2-(2-oxo-1,3-benzoxazol-3-yl)-N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N6O3S/c26-18(10-24-14-3-1-2-4-15(14)28-19(24)27)20-9-17-22-21-16-6-5-13(23-25(16)17)12-7-8-29-11-12/h1-8,11H,9-10H2,(H,20,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPZXTTXSMGHGIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)O2)CC(=O)NCC3=NN=C4N3N=C(C=C4)C5=CSC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-{[6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide typically involves multi-step organic reactions The initial step often includes the formation of the benzoxazole core through cyclization reactions involving ortho-aminophenols and carboxylic acids or their derivatives
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-{[6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-{[6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-{[6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide involves its interaction with specific molecular targets and pathways. The benzoxazole core and triazolopyridazine moiety are known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The thiophene ring may also contribute to the compound’s overall activity by enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound shares structural motifs with several analogues, differing primarily in heterocyclic rings and substituent positions. Key comparisons include:
Table 1: Structural and Molecular Comparisons
Physicochemical and Pharmacological Implications
- Benzoxazol vs. Benzothieno/Pyridazine: The 1,3-benzoxazol-2-one ring introduces an oxygen atom, increasing polarity compared to sulfur-containing benzothieno derivatives () or nitrogen-rich pyridazines (). This could enhance aqueous solubility but reduce membrane permeability .
- Thiophen-3-yl vs.
- Acetamide Linker : Common to all compounds, this group serves as a flexible spacer, enabling conformational adaptability for target engagement.
Biological Activity
The compound 2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-{[6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide is a complex organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article compiles various studies and findings related to its biological activity, including its synthesis, mechanisms of action, and therapeutic potentials.
The compound's structure is characterized by a benzoxazole moiety linked to a thiophene-substituted triazolo-pyridazine scaffold. Its molecular formula is with a molecular weight of approximately 364.41 g/mol. The presence of multiple functional groups suggests diverse interactions with biological targets.
Antimicrobial Activity
Research indicates that derivatives of benzoxazole and triazole compounds often exhibit significant antimicrobial properties. A study on similar compounds demonstrated that the introduction of electron-withdrawing groups enhances antibacterial activity against various strains of bacteria, including multidrug-resistant pathogens. The structural features of the compound may facilitate interactions with bacterial enzymes or membranes, leading to increased efficacy against infections .
Anticancer Properties
Initial screenings suggest that this compound may possess anticancer properties. In vitro studies have shown that related benzoxazole derivatives can inhibit tumor cell proliferation by inducing apoptosis and disrupting cell cycle progression. The mechanism often involves the activation of caspases and modulation of signaling pathways such as PI3K/Akt and MAPK pathways .
Neuroprotective Effects
Another area of interest is the neuroprotective potential of benzoxazole derivatives. Compounds with similar structures have been reported to protect neuronal cells from oxidative stress and apoptosis. This activity is hypothesized to be linked to their ability to modulate neurotransmitter systems and reduce neuroinflammation .
Study 1: Antimicrobial Efficacy
A series of benzoxazole derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that compounds with thiophene rings exhibited enhanced antibacterial activity compared to their non-thiophene counterparts. The minimum inhibitory concentration (MIC) values ranged from 10 µg/mL to 50 µg/mL for the most active compounds .
Study 2: Anticancer Screening
In a study assessing the anticancer effects on MDA-MB-468 breast cancer cells, compounds similar to the target compound showed significant growth inhibition (GI50 < 10 µM). Mechanistic studies revealed that these compounds induced cell cycle arrest at the G1 phase and promoted apoptosis through mitochondrial pathways .
Research Findings Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
